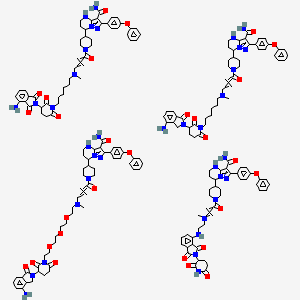
|A-L-fucosidase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
|A-L-fucosidase is an enzyme that belongs to the family of glycoside hydrolases, specifically those that hydrolyze O- and S-glycosyl compounds. This enzyme catalyzes the hydrolysis of α-L-fucosides, resulting in the release of L-fucose and an alcohol . It plays a crucial role in various biological processes, including the degradation of fucose-containing glycoconjugates .
Preparation Methods
|A-L-fucosidase can be prepared through various synthetic routes and industrial production methods. One common method involves the cloning, expression, and purification of the enzyme from microbial sources such as Escherichia coli . The enzyme can also be produced through large-scale fermentation processes using microbial cell factories . Additionally, semi-rational engineering methods have been employed to design α-L-fucosidase variants with enhanced catalytic properties .
Chemical Reactions Analysis
|A-L-fucosidase primarily catalyzes the hydrolysis of α-L-fucosides. It can also participate in transglycosylation reactions, where it transfers fucosyl residues to acceptor molecules . The enzyme exhibits activity towards various substrates, including 4-nitrophenyl-α-L-fucopyranoside and fucosyllactoses . The major products formed from these reactions include L-fucose and fucosylated oligosaccharides .
Scientific Research Applications
|A-L-fucosidase has a wide range of scientific research applications. In chemistry, it is used for the synthesis of fucosylated oligosaccharides, which are valuable in glycobiology research and drug discovery . In biology, the enzyme is employed to study the role of fucose-containing glycans in immune recognition, developmental processes, and host-microbe interactions . In medicine, α-L-fucosidase is used as a biomarker for detecting hepatocellular carcinoma and other diseases . Industrially, the enzyme is utilized for the production of fucosylated human milk oligosaccharides, which have beneficial effects on infant health .
Mechanism of Action
|A-L-fucosidase exerts its effects by catalyzing the hydrolysis of α-L-fucosides through a retaining or inverting mechanism, depending on the glycoside hydrolase family it belongs to . The enzyme’s active site contains amino acid residues that facilitate the binding and catalysis of the substrate . In the retaining mechanism, the enzyme forms a glycosyl-enzyme intermediate, which is then hydrolyzed to release the product . In the inverting mechanism, the enzyme directly hydrolyzes the substrate without forming an intermediate .
Comparison with Similar Compounds
|A-L-fucosidase can be compared with other glycoside hydrolases, such as β-galactosidase and α-mannosidase. While β-galactosidase hydrolyzes β-galactosides and α-mannosidase hydrolyzes α-mannosides, α-L-fucosidase specifically targets α-L-fucosides . The enzyme’s unique ability to hydrolyze fucosylated compounds makes it valuable for the synthesis of fucosylated oligosaccharides and the study of fucose-containing glycans . Similar compounds include α-L-fucosidase from different microbial sources, such as Pedobacter sp. and Elizabethkingia meningoseptica .
Properties
CAS No. |
9037-65-4 |
|---|---|
Molecular Formula |
C189H218N36O29 |
Molecular Weight |
3458 g/mol |
IUPAC Name |
7-[1-[4-[6-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[2-[2-[2-[2-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[4-[6-[3-(7-amino-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]hexyl-methylamino]but-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide;7-[1-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl-methylamino]prop-2-enoyl]piperidin-4-yl]-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C50H61N9O9.C48H55N9O7.C48H57N9O6.C43H45N9O7/c1-55(25-27-65-29-31-67-32-30-66-28-26-57-44(61)17-16-42(50(57)64)58-33-39-38(49(58)63)9-5-10-40(39)51)22-6-11-43(60)56-23-19-34(20-24-56)41-18-21-53-48-45(47(52)62)46(54-59(41)48)35-12-14-37(15-13-35)68-36-7-3-2-4-8-36;1-53(26-7-2-3-8-28-55-40(59)21-20-38(47(55)62)56-46(61)35-13-9-14-36(49)41(35)48(56)63)27-10-15-39(58)54-29-23-31(24-30-54)37-22-25-51-45-42(44(50)60)43(52-57(37)45)32-16-18-34(19-17-32)64-33-11-5-4-6-12-33;1-53(26-7-2-3-8-28-55-42(59)21-20-40(48(55)62)56-31-37-36(47(56)61)13-9-14-38(37)49)27-10-15-41(58)54-29-23-32(24-30-54)39-22-25-51-46-43(45(50)60)44(52-57(39)46)33-16-18-35(19-17-33)63-34-11-5-4-6-12-34;1-49(25-21-45-31-9-5-8-30-36(31)43(58)51(42(30)57)33-14-15-34(53)47-41(33)56)22-19-35(54)50-23-17-26(18-24-50)32-16-20-46-40-37(39(44)55)38(48-52(32)40)27-10-12-29(13-11-27)59-28-6-3-2-4-7-28/h2-15,34,41-42,53H,16-33,51H2,1H3,(H2,52,62);4-6,9-19,31,37-38,51H,2-3,7-8,20-30,49H2,1H3,(H2,50,60);4-6,9-19,32,39-40,51H,2-3,7-8,20-31,49H2,1H3,(H2,50,60);2-13,19,22,26,32-33,45-46H,14-18,20-21,23-25H2,1H3,(H2,44,55)(H,47,53,56) |
InChI Key |
DJCUYIKKKRVJKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCOCCOCCOCCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3N)CC=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N.CN(CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)C=CC(=O)N4CCC(CC4)C5CCNC6=C(C(=NN56)C7=CC=C(C=C7)OC8=CC=CC=C8)C(=O)N |
physical_description |
White powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


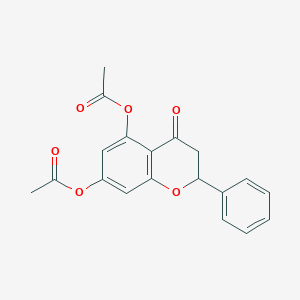
![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)

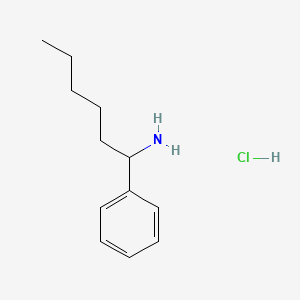
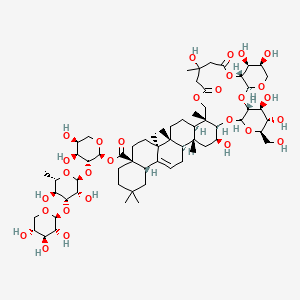
![[[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387203.png)
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)

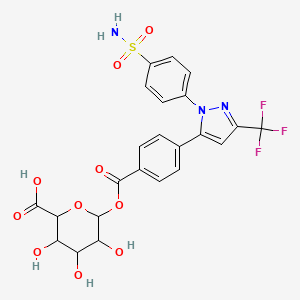
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
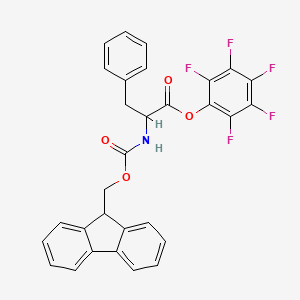
![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
